4-phenylcyclopentane-1,2-dione
Overview
Description
4-Phenylcyclopentane-1,2-dione is an organic compound with the molecular formula C11H10O2 . It is a derivative of cyclopentanedione, which is an organic compound with the formula (CH2)3(CO)2 .
Synthesis Analysis
The synthesis of 4-phenylcyclopentane-1,2-dione involves several steps. The compound was first prepared by base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester followed by decarboxylation . Further details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-phenylcyclopentane-1,2-dione is characterized by a cyclopentane ring with two carbonyl groups at the 1 and 2 positions and a phenyl group at the 4 position . The InChI code for this compound is 1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 .Physical And Chemical Properties Analysis
4-Phenylcyclopentane-1,2-dione is a powder at room temperature . It has a molecular weight of 174.2 .Scientific Research Applications
Synthesis of Polysubstituted Cyclopentane-1,2-diols
4-Phenylcyclopentane-1,2-dione has been used in the development of a “green” and practical intramolecular pinacol coupling reaction promoted by InCl3/Al catalysts in aqueous media . Under mild conditions, a novel class of polysubstituted cyclopentane-1,2-diols have been obtained with excellent diastereoselectivity .
Condensation with Primary Amines
The condensation of 4-phenyl-3,5-dicarboethoxycyclopentane-1,2-dione with primary aromatic amines has been studied . This reaction gave the dianilides, which cyclized to cyclopenta [1,2-c:4,3-c′]diquinolines .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with primary aromatic amines
Mode of Action
The mode of action of 4-phenylcyclopentane-1,2-dione involves its interaction with primary aromatic amines . This interaction leads to the formation of dianilides, which further cyclize to form cyclopenta[1,2-c:4,3-c′]diquinolines . The specifics of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The compound’s interaction with primary aromatic amines suggests that it may influence pathways involving these amines .
Result of Action
The formation of cyclopenta[1,2-c:4,3-c′]diquinolines from its interaction with primary aromatic amines suggests potential effects on cellular processes involving these compounds .
properties
IUPAC Name |
4-phenylcyclopentane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXYMCDNZRKPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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